molecular formula C10H11BrINO3 B1371677 5-Bromo-2-iodopyridin-3-yl tert-butyl carbonate CAS No. 1087659-20-8

5-Bromo-2-iodopyridin-3-yl tert-butyl carbonate

Cat. No.: B1371677
CAS No.: 1087659-20-8
M. Wt: 400.01 g/mol
InChI Key: ZKGZEMBHNIBNLR-UHFFFAOYSA-N
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Description

5-Bromo-2-iodopyridin-3-yl tert-butyl carbonate is a chemical compound with the empirical formula C10H11BrINO3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)(C)OC(=O)Oc1cc(Br)cnc1I . This indicates that the molecule contains a pyridine ring with bromine and iodine substituents, and a tert-butyl carbonate group.


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 400.01 g/mol . The compound’s exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved data.

Relevant Papers Unfortunately, the retrieved data does not include specific peer-reviewed papers related to this compound . For a comprehensive understanding of this compound, it would be beneficial to search scientific databases for relevant literature.

Scientific Research Applications

Synthesis and Chemistry

  • Efficient syntheses using 5-brominated pyridines, like 5-Bromo-2-iodopyridin-3-yl tert-butyl carbonate, have been developed for the preparation of metal-complexing molecular rods. These compounds are synthesized through reactions such as Stille coupling and have shown yields ranging from 70 to 90% (Schwab, Fleischer, & Michl, 2002).
  • This compound has been used in the synthesis of functionalized pyridines, proving valuable in medicinal chemistry for creating versatile compounds like Lonafarnib, a potent anticancer agent (Song et al., 2004).

Material Science

  • In material science, this compound has been utilized in the synthesis of enhanced brightness, emission-tuned nanoparticles. These nanoparticles, derived from polyfluorene building blocks, show potential in creating materials with adjustable fluorescence properties for various applications (Fischer, Baier, & Mecking, 2013).

Organic Chemistry and Catalysis

  • The compound plays a role in organic chemistry, particularly in the activation of carboxylic acids. It has been used in the preparation of active esters, facilitating the formation of amides and peptides in various chemical syntheses (Basel & Hassner, 2002).
  • It has also been instrumental in the study of reactivities of halogenopyridines, aiding in the understanding of reaction mechanisms involving potassium tert-butoxide and potassium benzenethiolate in various solvents (Zoest & Hertog, 2010).

Properties

IUPAC Name

(5-bromo-2-iodopyridin-3-yl) tert-butyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrINO3/c1-10(2,3)16-9(14)15-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGZEMBHNIBNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrINO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670136
Record name 5-Bromo-2-iodopyridin-3-yl tert-butyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087659-20-8
Record name 5-Bromo-2-iodopyridin-3-yl tert-butyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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